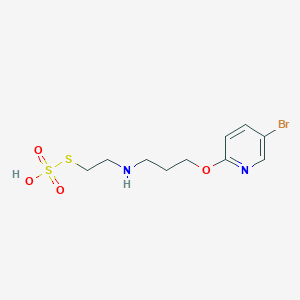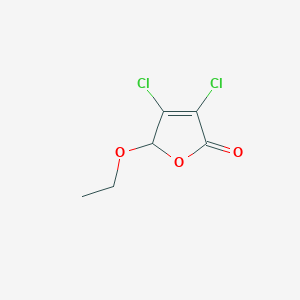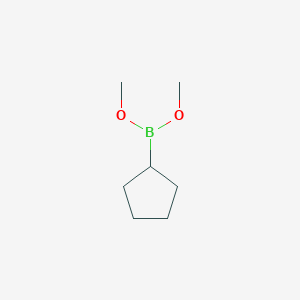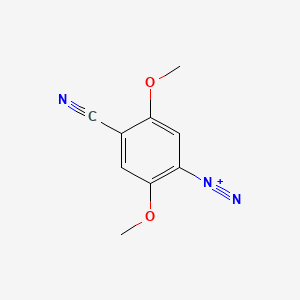
4-Cyano-2,5-dimethoxybenzenediazonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-2,5-dimethoxybenzenediazonium is an organic compound with the molecular formula C9H8N3O2+. It is a diazonium salt, which is a class of organic compounds characterized by the presence of a diazonium group (-N2+). This compound is known for its applications in various chemical reactions, particularly in the synthesis of azo dyes and other organic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-2,5-dimethoxybenzenediazonium typically involves the diazotization of 4-cyano-2,5-dimethoxyaniline. The process includes the following steps:
Diazotization Reaction: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Reaction Conditions: The reaction is carried out in an acidic medium to stabilize the diazonium ion.
Industrial Production Methods: Industrial production of diazonium salts, including this compound, follows similar synthetic routes but on a larger scale. The process involves precise control of temperature and pH to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyano-2,5-dimethoxybenzenediazonium undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds, which are widely used as dyes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide.
Coupling Reactions: These reactions are usually performed in alkaline or neutral conditions using phenols or aromatic amines as coupling partners.
Major Products:
Applications De Recherche Scientifique
4-Cyano-2,5-dimethoxybenzenediazonium has several applications in scientific research:
Chemistry: It is used in the synthesis of azo dyes, which are important in textile and printing industries.
Biology and Medicine: The compound is used in the development of diagnostic assays and as a reagent in biochemical research.
Industry: It is employed in the production of pigments and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 4-Cyano-2,5-dimethoxybenzenediazonium involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, leading to the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Comparaison Avec Des Composés Similaires
2,5-Dimethoxybenzenediazonium: Similar in structure but lacks the cyano group.
4-Cyano-2,5-dimethoxyphenylamine: The precursor to the diazonium salt.
Uniqueness: 4-Cyano-2,5-dimethoxybenzenediazonium is unique due to the presence of both cyano and methoxy groups, which enhance its reactivity and versatility in chemical synthesis. The cyano group provides additional sites for chemical modification, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
46300-01-0 |
|---|---|
Formule moléculaire |
C9H8N3O2+ |
Poids moléculaire |
190.18 g/mol |
Nom IUPAC |
4-cyano-2,5-dimethoxybenzenediazonium |
InChI |
InChI=1S/C9H8N3O2/c1-13-8-4-7(12-11)9(14-2)3-6(8)5-10/h3-4H,1-2H3/q+1 |
Clé InChI |
SMAINMIHMWGFQE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1C#N)OC)[N+]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


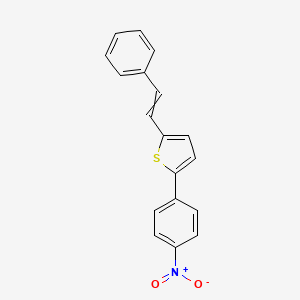
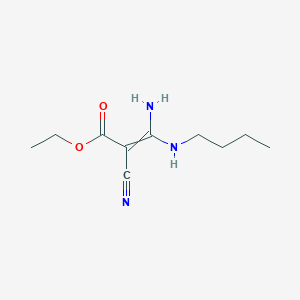
![6-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14656366.png)



![S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine](/img/structure/B14656389.png)

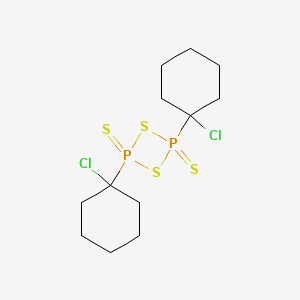
![2-(Ethenyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14656401.png)
![Lithium, [bis(methylthio)(trimethylsilyl)methyl]-](/img/structure/B14656412.png)
